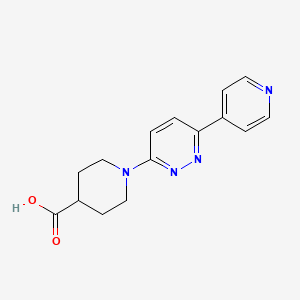

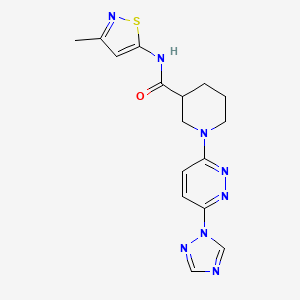

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid” is a chemical compound. It has been mentioned in the context of being a potent inhibitor of stearoyl-CoA desaturase (SCD)-1 . SCD-1 is an enzyme involved in fatty acid metabolism, and inhibitors of this enzyme are of interest for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

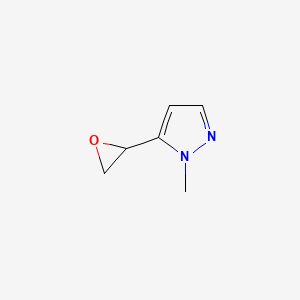

Pyrazolo [3,4-b]pyridines: belong to a group of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. Among these, 1 H -pyrazolo [3,4-b]pyridines (1) and 2 H -pyrazolo [3,4-b]pyridines (2) are particularly intriguing due to their structural resemblance to purine bases like adenine and guanine . Our focus will be on the 1 H -isomer of this compound.

Synthesis

The synthesis of 1 H -pyrazolo [3,4-b]pyridines involves diverse substituents at positions N1, C3, C4, C5, and C6. Researchers have employed various methods, starting from preformed pyrazoles or pyridines, to access these compounds. Notably, the first monosubstituted 1 H -pyrazolo [3,4-b]pyridine was synthesized in 1908 by Ortoleva, while Bulow later expanded the family by introducing N -phenyl-3-methyl substituted derivatives .

Biomedical Applications

Now, let’s explore the exciting biomedical applications of 1 H -pyrazolo [3,4-b]pyridines:

a. Anti-Tubercular Agents: Researchers have investigated the potential of these compounds as anti-tubercular agents. By modifying the substituents, they aim to enhance their activity against Mycobacterium tuberculosis. These derivatives exhibit promising inhibitory effects, making them valuable candidates for combating tuberculosis .

b. RORγt Modulators: 1 H -pyrazolo [3,4-b]pyridines have shown excellent potency towards RORγt, a nuclear receptor involved in immune regulation. Researchers are exploring their use as modulators for autoimmune diseases and inflammation .

c. PI3K Inhibitors: Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is associated with tumorigenesis and poor prognosis. Scientists are investigating 1 H -pyrazolo [3,4-b]pyridines as potential PI3K inhibitors for cancer treatment .

d. Other Applications: Beyond the mentioned fields, these compounds have also been studied for their potential in other areas, such as neurodegenerative diseases, cardiovascular disorders, and antimicrobial activity.

Conclusion

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid holds immense promise across diverse scientific domains. Its unique structure and versatile applications make it an exciting subject of ongoing research. 🧪🔬

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets and induce significant changes .

Biochemical Pathways

Similar compounds have been reported to increase the level ofcleaved PARP and induce apoptosis in certain cells .

Result of Action

Similar compounds have been reported to induce apoptosis in certain cells .

Propiedades

IUPAC Name |

1-(6-pyridin-4-ylpyridazin-3-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-15(21)12-5-9-19(10-6-12)14-2-1-13(17-18-14)11-3-7-16-8-4-11/h1-4,7-8,12H,5-6,9-10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFUKLDAEAZFLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(Pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate](/img/structure/B2392890.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2392907.png)